2-Chloroacrylate
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Overview
Description
2-chloroacrylate is a monocarboxylic acid anion that is the conjugate base of 2-chloroacrylic acid obtained by deprotonation of the carboxy group. It has a role as a nitric oxide synthase activator. It is a conjugate base of a 2-chloroacrylic acid.
Scientific Research Applications
Biodegradation and Environmental Applications
A study by Kurata et al. (2005) discovered a novel enzyme, 2-haloacrylate reductase, in a soil bacterium Burkholderia sp. WS, which degrades 2-chloroacrylate. This enzyme catalyzes the reduction of the carbon-carbon double bond in this compound to produce (S)-2-chloropropionate, indicating a new pathway for the degradation of unsaturated organohalogen compounds (Kurata, Kurihara, Kamachi, & Esaki, 2005).
Industrial Production
Kurata et al. (2008) also developed a system for the asymmetric reduction of this compound to produce (S)-2-chloropropionate, a synthetic intermediate for phenoxypropionic acid herbicides. This system utilized recombinant Escherichia coli cells and achieved a high yield of (S)-2-chloropropionate in an enantioselective manner (Kurata, Fujita, Mowafy, Kamachi, Kurihara, & Esaki, 2008).
Polymer Science
Pathak et al. (1988) investigated the synthesis and copolymerization of 2-chloroethyl α-chloroacrylate. They studied its reactivity ratios and thermal properties, contributing to the understanding of copolymer behavior and properties (Pathak, Patni, & Babu, 1988).
Chemistry and Catalysis
Huang and Sun (2000) explored the chloropalladation carbonylation reaction of acetylenic selenides, leading to 2-seleno-3-chloroacrylates. Their work provided insights into regio- and stereoselectivity in organic synthesis, particularly for the production of chloroacrylates (Huang & Sun, 2000).
Properties
Molecular Formula |
C3H2ClO2- |
---|---|
Molecular Weight |
105.5 g/mol |
IUPAC Name |
2-chloroprop-2-enoate |
InChI |
InChI=1S/C3H3ClO2/c1-2(4)3(5)6/h1H2,(H,5,6)/p-1 |
InChI Key |
SZTBMYHIYNGYIA-UHFFFAOYSA-M |
SMILES |
C=C(C(=O)[O-])Cl |
Canonical SMILES |
C=C(C(=O)[O-])Cl |
Synonyms |
2-chloroacrylate 2-chloroacrylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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